Hydrastine hydrochloride

Pharmacokinetics Bioavailability Herb-Drug Interactions

Goldenseal alkaloid substitution introduces uncontrolled variables compromising CYP inhibition studies. Hydrastine hydrochloride (CAS 5936-28-7) is the definitive (1R,9S)-β stereoisomer reference standard, essential for accurate hydrastine quantification in biological matrices and pharmacopeial QC. • Mechanism-based CYP3A4 inhibitor - distinct from berberine's reversible inhibition • Superior systemic exposure: >200-fold higher serum levels than berberine after oral goldenseal • Validated HPLC-UV method compatibility: RSDR 2.68-6.65 for hydrastine quantification • EP Reference Standard grade; supplied neat in 25 mg vials

Molecular Formula C21H21NO6.ClH
C21H22ClNO6
Molecular Weight 419.9 g/mol
CAS No. 5936-28-7
Cat. No. B1594136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrastine hydrochloride
CAS5936-28-7
Molecular FormulaC21H21NO6.ClH
C21H22ClNO6
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3.Cl
InChIInChI=1S/C21H21NO6.ClH/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19;/h4-5,8-9,18-19H,6-7,10H2,1-3H3;1H/t18-,19+;/m1./s1
InChIKeyURBFHJWLYXILMP-VOMIJIAVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrastine Hydrochloride Overview


Hydrastine hydrochloride (CAS 5936-28-7), also known as (−)-β-hydrastine hydrochloride, is a phthalide isoquinoline alkaloid derived primarily from *Hydrastis canadensis* (goldenseal). It is a specific stereoisomer of hydrastine, distinguished by its optical rotation ([α]D¹⁷ +127° in dilute HCl) and melting point (115°C) . Hydrastine hydrochloride is supplied as a reference standard (e.g., European Pharmacopoeia Reference Standard) for analytical method development and as a high-purity research compound for studying its diverse pharmacological activities, which include cytochrome P450 inhibition, GABAₐ receptor antagonism, and antimicrobial effects . Its well-defined stereochemistry and availability as a stable hydrochloride salt make it a critical tool for investigations ranging from herb-drug interaction studies to the development of novel analytical methods for botanical supplement quality control .

Why Hydrastine Hydrochloride Cannot Be Substituted


Substituting Hydrastine hydrochloride with other goldenseal alkaloids (e.g., berberine, canadine) or even different hydrastine stereoisomers is not scientifically valid. The compound's specific (1R,9S) stereochemistry, which is the exclusive form in *Hydrastis canadensis*, dictates its unique biological activity profile . For instance, while hydrastine and berberine both inhibit cytochrome P450 enzymes, their inhibitory potency and mechanism differ significantly; hydrastine is a mechanism-based inhibitor of CYP3A4, whereas berberine is not [1]. Furthermore, pharmacokinetic profiles vary dramatically: hydrastine achieves serum concentrations over 200-fold higher than berberine after an equivalent oral dose of goldenseal, a critical consideration for both *in vivo* study design and safety assessments . Directly comparing hydrastine to its close structural analog bicuculline reveals a 100-fold difference in convulsant potency, underscoring how subtle molecular differences lead to major functional divergences [2]. Therefore, using generic hydrastine or a different alkaloid introduces uncontrolled variables, compromising experimental reproducibility and invalidating comparative analyses.

Hydrastine Hydrochloride: Quantitative Comparison Evidence


Superior Oral Bioavailability vs. Berberine

In a clinical study of 11 healthy subjects, hydrastine demonstrated significantly higher systemic exposure than berberine following an equivalent oral dose from a goldenseal supplement. This quantifiable difference in bioavailability is a key differentiator for selecting hydrastine over berberine for studies focused on systemic pharmacological effects or herb-drug interactions .

Pharmacokinetics Bioavailability Herb-Drug Interactions Dietary Supplements

CYP3A4 Mechanism-Based Inhibition vs. Berberine

Hydrastine exhibits a distinct mechanism of CYP3A4 inhibition compared to berberine. Hydrastine acts as a mechanism-based (time-dependent) inhibitor, forming a metabolic-intermediate complex with the enzyme, while berberine does not exhibit this property. This is a critical differentiator for researchers modeling long-term drug-drug interactions [1].

CYP Inhibition Drug Metabolism Mechanism-Based Inhibition Pharmacology

Lower Convulsant Potency vs. Bicuculline

A classic comparative pharmacological study established that while hydrastine and bicuculline are qualitatively similar convulsants, bicuculline is approximately 100 times more potent. This stark quantitative difference is crucial for researchers using these compounds as pharmacological tools or investigating their neurotoxic potential [1].

Neuropharmacology GABA Receptor Toxicology Comparative Pharmacology

Differential CYP2D6 Inhibition vs. Berberine

Hydrastine shows differential potency against CYP2D6 compared to berberine. In a study using human liver microsomes, hydrastine was a significantly weaker inhibitor of CYP2D6-mediated dextromethorphan O-demethylation than berberine, as quantified by their IC₅₀ values [1].

CYP2D6 Enzyme Inhibition Drug Metabolism Pharmacogenomics

Higher Cmax vs. Berberine After Oral Dose

The maximal serum concentration (Cmax) of hydrastine is dramatically higher than that of berberine after a single oral dose of goldenseal. This directly impacts the potential for both therapeutic and adverse effects .

Pharmacokinetics Cmax Herbal Supplements Clinical Pharmacology

CYP3A4 Inhibition: Isomer Potency Difference

The stereochemistry of hydrastine directly impacts its inhibitory potency against CYP3A4. The (-)-isomer (the primary form in goldenseal) is a more potent inhibitor of testosterone 6β-hydroxylation than the (+)-isomer. This highlights the importance of using the correct, well-characterized isomer for reproducible results [1].

Stereochemistry CYP3A4 Enantiomer Potency Pharmacology

Hydrastine Hydrochloride: Validated Application Scenarios


Goldenseal Pharmacokinetics & Drug Interactions

Hydrastine hydrochloride is the essential analytical standard for quantifying hydrastine in biological matrices. Its superior bioavailability compared to berberine and its distinct mechanism of CYP3A4 inhibition [1] make it the primary driver of systemic exposure and potential drug interactions from goldenseal consumption. Any clinical pharmacokinetic or interaction study with goldenseal must include hydrastine as a key analyte to accurately interpret its systemic effects.

CYP450 Inhibition Profiles of Botanicals

Researchers dissecting the complex pharmacology of botanical extracts can use hydrastine hydrochloride to isolate its specific contribution to CYP inhibition. Its moderate potency for CYP2D6 inhibition (IC₅₀ = 270 µM) contrasts sharply with berberine's potent inhibition (IC₅₀ = 9.9 µM) [2], allowing for clear discrimination between the two major alkaloids. Furthermore, hydrastine's unique status as a mechanism-based inhibitor of CYP3A4 [1] makes it a distinct tool for studying time-dependent inhibition phenomena, a property not shared by berberine.

Goldenseal Quality Control & Standardization

The validated HPLC-UV method is recommended for Official First Action for the determination of hydrastine (and berberine) in goldenseal raw materials and dietary supplement finished products [3]. Hydrastine hydrochloride serves as the primary reference standard for this method, ensuring accurate quantification. The reproducibility of this method (RSDR 2.68-6.65 for hydrastine) supports its use in industrial QC labs for verifying label claims and ensuring batch-to-batch consistency of hydrastine content [3].

GABAA Receptor Antagonist in Neuroscience

In neuropharmacology, hydrastine hydrochloride can be employed as a competitive antagonist at bicuculline-sensitive GABAₐ receptors [4]. Its 100-fold lower convulsant potency relative to bicuculline [5] provides a useful tool for experiments where a less potent GABAₐ antagonist is required to avoid excessive excitation or toxicity. This allows for a finer dissection of GABAergic signaling pathways without the confounding effects of bicuculline's extreme potency.

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